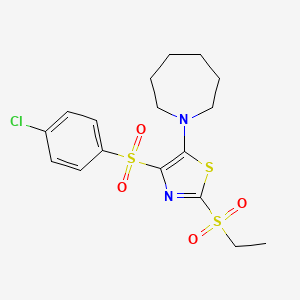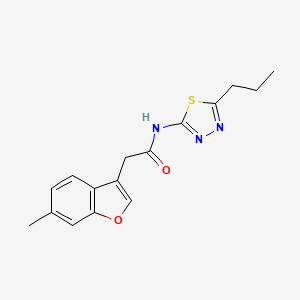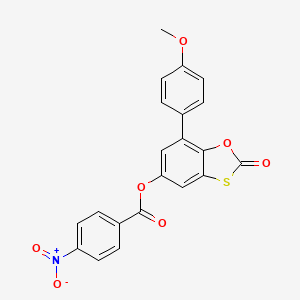
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is an organic compound that features a benzamide core substituted with a 4-chlorophenyl group, a furan-2-yl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide typically involves a multi-step process:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with an amine to form the benzamide.
Substitution Reactions: The 4-chlorophenyl and furan-2-yl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halides and base catalysts.
Final Assembly: The final compound is assembled by coupling the substituted benzamide with the chlorophenyl and furan-2-yl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorophenyl and furan-2-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve halides and base catalysts like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups in place of the chlorophenyl or furan-2-yl groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitrobenzamide derivatives on biological systems, including their antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The chlorophenyl and furan-2-yl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)methyl-N-(furan-2-yl)methyl-4-nitrobenzamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-methylphenyl)methyl-N-(furan-2-yl)methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro, chlorophenyl, and furan-2-yl groups provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C19H15ClN2O4 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-16-7-3-14(4-8-16)12-21(13-18-2-1-11-26-18)19(23)15-5-9-17(10-6-15)22(24)25/h1-11H,12-13H2 |
InChI Key |
YTVVTCLWNAONCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11410660.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11410671.png)
![3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11410675.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B11410682.png)

![3-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11410694.png)
![ethyl [(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11410698.png)
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11410704.png)


![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-3-methylpiperidine](/img/structure/B11410718.png)


